molecular formula C10H15N3O B11779577 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B11779577
M. Wt: 193.25 g/mol
InChI Key: QBXIHIKTKJDVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound that belongs to the class of pyridopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyridazine derivatives under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-3-4-11-5-8(9)6-12-13/h6-7,11H,3-5H2,1-2H3

InChI Key

QBXIHIKTKJDVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(CNCC2)C=N1

Origin of Product

United States

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